6-Aminopyridine-2-sulfonyl fluoride

Catalog No.
S14054154
CAS No.
M.F
C5H5FN2O2S
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Aminopyridine-2-sulfonyl fluoride

Product Name

6-Aminopyridine-2-sulfonyl fluoride

IUPAC Name

6-aminopyridine-2-sulfonyl fluoride

Molecular Formula

C5H5FN2O2S

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C5H5FN2O2S/c6-11(9,10)5-3-1-2-4(7)8-5/h1-3H,(H2,7,8)

InChI Key

BTACBKKLVLEUPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)F)N

6-Aminopyridine-2-sulfonyl fluoride is a chemical compound characterized by its unique structure, which includes an amino group and a sulfonyl fluoride moiety attached to a pyridine ring. This compound is notable for its reactivity, particularly in biochemical applications, due to the presence of the sulfonyl fluoride group, which serves as a potent electrophile. The molecular formula for 6-Aminopyridine-2-sulfonyl fluoride is C6_6H7_7F2_2N2_2O2_2S, and it is often utilized in various chemical biology and medicinal chemistry contexts due to its ability to modify proteins and enzymes.

  • Substitution Reactions: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols under mild conditions. This property allows the compound to form various substituted pyridines.
  • Oxidation and Reduction Reactions: The amino group in the pyridine can undergo oxidation or reduction, depending on the reagents used. Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

The specific products formed depend on the reaction conditions and the nature of the nucleophiles involved.

The biological activity of 6-Aminopyridine-2-sulfonyl fluoride is primarily attributed to its role as a reactive probe in chemical biology. It has been shown to modify various nucleophilic residues in proteins, including serines, threonines, lysines, tyrosines, cysteines, and histidines. This modification can alter protein function and has implications for drug design, particularly in developing covalent inhibitors targeting specific enzymes . Additionally, it has been explored as a potential protease inhibitor.

The synthesis of 6-Aminopyridine-2-sulfonyl fluoride typically involves several steps:

  • Formation of Diazonium Salt: Starting from 2-aminopyridine, sodium nitrite is reacted with hydrofluoric acid and boron trifluoride to generate a diazonium tetrafluoroborate.
  • Thermal Decomposition: The diazonium salt undergoes thermal decomposition to yield 6-Aminopyridine-2-sulfonyl fluoride.
  • Alternative Methods: Other synthetic routes may involve reacting sulfonamides with fluorinating agents under controlled conditions to achieve higher yields and purity .

6-Aminopyridine-2-sulfonyl fluoride has several important applications:

  • Chemical Biology: Used as a reactive probe for studying protein modifications.
  • Medicinal Chemistry: Explored for its potential as a covalent enzyme inhibitor.
  • Bioconjugation Techniques: Employed in labeling proteins and other biomolecules for study .

These applications leverage its unique reactivity profile, making it valuable in both academic research and pharmaceutical development.

In studies involving protein interactions, 6-Aminopyridine-2-sulfonyl fluoride has been shown to covalently modify specific amino acids within target proteins. For example, it can react with histidine residues in enzymes, leading to significant changes in protein stability and function. These interactions are critical for understanding the mechanisms of enzyme inhibition and the development of new therapeutic agents .

Several compounds share structural similarities with 6-Aminopyridine-2-sulfonyl fluoride:

Compound NameStructure FeaturesUnique Aspects
2-FluoropyridineLacks the sulfonyl fluoride groupOnly contains a fluorine substituent
6-Aminopyridine-2-sulfonamideContains a sulfonamide group instead of sulfonyl fluorideLess electrophilic than sulfonyl fluoride
2,6-DifluoropyridineContains two fluorine atomsLacks both amino and sulfonyl groups

Uniqueness

6-Aminopyridine-2-sulfonyl fluoride is unique due to its combination of an amino group and a sulfonyl fluoride group on the pyridine ring. This specific arrangement imparts distinct chemical reactivity that is not found in similar compounds, enhancing its utility in chemical biology and medicinal chemistry applications .

Mechanistic Insights and Regioselectivity

Nucleophilic aromatic substitution (SNAr) is a cornerstone for introducing amino groups into electron-deficient pyridine systems. The reaction proceeds via a two-step mechanism: initial nucleophilic attack at the electrophilic carbon, followed by rearomatization with expulsion of the leaving group. In pyridine derivatives, the C2 and C4 positions are preferentially targeted due to resonance stabilization of the negatively charged intermediate. For example, 2-chloropyridine undergoes efficient amination with secondary amines under microwave irradiation, achieving yields exceeding 80%.

Regioselectivity is further influenced by the electronic nature of substituents. Electron-withdrawing groups at the C6 position enhance the electrophilicity of the C2 site, facilitating displacement of halides or sulfonic acid derivatives. Computational studies corroborate that the C2 position exhibits a 15–20% lower activation energy compared to C4 in pyridine systems.

Substrate Scope and Reaction Optimization

The table below summarizes key substrates and conditions for SNAr in pyridine sulfonyl fluoride synthesis:

SubstrateNucleophileConditionsYield (%)
2-Chloro-6-nitropyridineAzepane180°C, 15 min (microwave)92
2-Fluoropyridine-6-sulfonyl chloridePiperidineDMF, 120°C, 2 h85
2-Bromo-6-trifluoromethylpyridineMorpholineNMP, 200°C, 10 min (flow)78

Microwave and continuous-flow reactors significantly reduce reaction times—from hours to minutes—by enabling rapid heating and precise temperature control.

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

176.00557674 g/mol

Monoisotopic Mass

176.00557674 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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